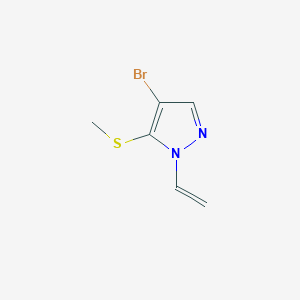![molecular formula C13H19NOSi B14195106 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile CAS No. 918422-57-8](/img/structure/B14195106.png)
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile typically involves the reaction of a chlorosilane precursor with a suitable nucleophile. One common method involves the nucleophilic substitution of chlorosilane with dimethyl(phenyl)silyl lithium, resulting in the formation of the desired organosilicon compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, forming new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various organosilicon compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile involves its interaction with various molecular targets and pathways. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in a variety of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl(phenyl)silyl lithium: A precursor used in the synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile.
Ethyl 2-(dimethyl(phenyl)silyl)propanoate: Another organosilicon compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a nitrile group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
918422-57-8 |
|---|---|
Molekularformel |
C13H19NOSi |
Molekulargewicht |
233.38 g/mol |
IUPAC-Name |
4-[dimethyl(phenyl)silyl]-5-hydroxypentanenitrile |
InChI |
InChI=1S/C13H19NOSi/c1-16(2,12-7-4-3-5-8-12)13(11-15)9-6-10-14/h3-5,7-8,13,15H,6,9,11H2,1-2H3 |
InChI-Schlüssel |
OMTPDCWVRODQGD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C(CCC#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


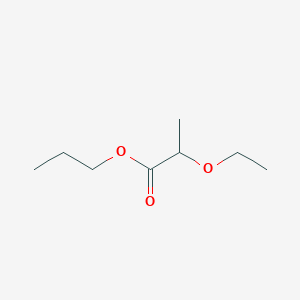
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
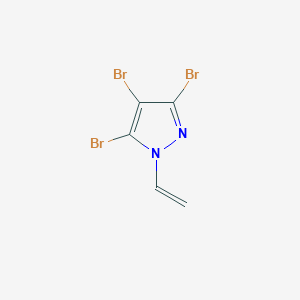
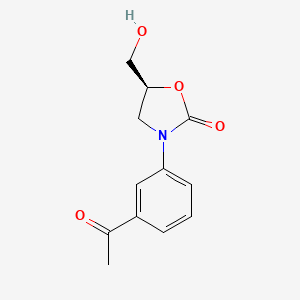
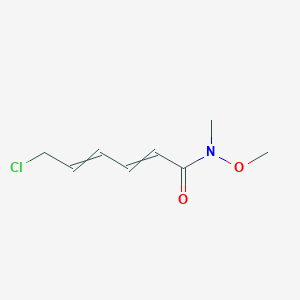
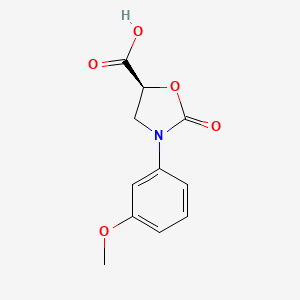
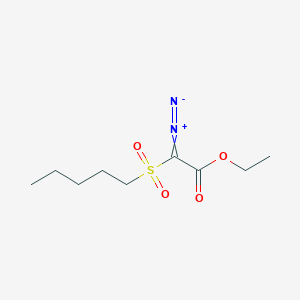
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
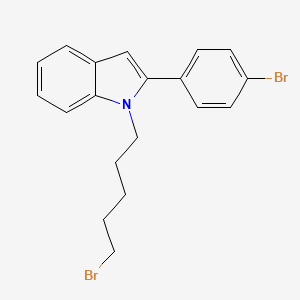
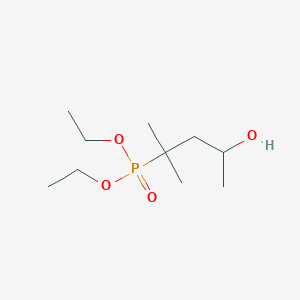
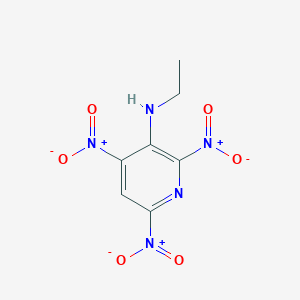
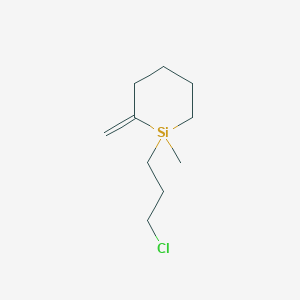
methanone](/img/structure/B14195094.png)
